4,7-Methano-1H-pyrazolo[4,3-C]pyridine
Description
Properties
CAS No. |
504411-36-3 |
|---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3,4,8-triazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene |
InChI |
InChI=1S/C7H5N3/c1-4-2-8-6(1)5-3-9-10-7(4)5/h2-3H,1H2,(H,9,10) |
InChI Key |
OVMZBASMNCKFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C1C3=C2NN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolopyridine Derivatives
Substituent Effects on Bioactivity
Substituents at positions 2, 4, 6, and 7 significantly influence pharmacological properties:
- Position 7 : Aryl groups (e.g., 4-methoxyphenyl or 4-hydroxyphenyl) enhance antiproliferative activity. For example, 7-(4-hydroxyphenyl) derivatives induce PARP-1 cleavage and caspase activation (GI₅₀: 1–5 µM) .
- Position 4 : Alkyl groups (e.g., ethyl) improve solubility and modulate fluorescence. 4-Ethyl derivatives exhibit ratiometric pH sensing .
Table 2: Bioactivity of Selected Derivatives
Preparation Methods
Preparation Methods of 4,7-Methano-1H-pyrazolo[4,3-c]pyridine
Retrosynthetic Approach and General Strategy
The synthesis of 4,7-Methano-1H-pyrazolo[4,3-c]pyridine typically involves constructing the pyrazolo[4,3-c]pyridine core via annulation reactions between pyrazole derivatives and functionalized pyridine precursors. A common retrosynthetic route involves:
- Formation of hydrazone intermediates via Japp–Klingemann reactions.
- Intramolecular nucleophilic aromatic substitution (S_NAr) of nitro-substituted pyridines.
- Subsequent cyclization to form the fused pyrazolo-pyridine ring system.
This strategy leverages readily available 2-chloro-3-nitropyridines as starting materials, which undergo substitution and ring closure to yield the target heterocycle. The process is often conducted in a one-pot manner, combining azo-coupling, deacylation, and pyrazole ring annulation steps, enhancing operational simplicity and efficiency.
Specific Synthetic Protocols
Synthesis via SNAr and Japp–Klingemann Reaction Sequence
- Starting Materials: 2-Chloro-3-nitropyridines.
-
- Nucleophilic aromatic substitution of the 2-chloro group by hydrazone anions derived from Japp–Klingemann reaction intermediates.
- Formation of N-acetyl hydrazone intermediates.
- Intramolecular cyclization yielding the pyrazolo[4,3-c]pyridine scaffold.
Reaction Conditions: Controlled temperature stages (20 °C to 40 °C) facilitate conversion of intermediates to the final product.
Observations: The intermediate N-acetyl hydrazone is converted to the target compound upon heating, with complete conversion observed within 45 minutes under optimized conditions.
Table 1. Representative Yields and Reaction Times for SNAr/Japp–Klingemann Synthesis
| Compound | Intermediate Conversion Time (min) | Final Product Yield (%) | Notes |
|---|---|---|---|
| 4a → 5a | 3 to 45 | High (not specified) | Intermediate 5a' isolated |
This method is notable for its use of stable arenediazonium tosylates and the unusual C-N migration of the acetyl group observed during the reaction, which was elucidated via NMR studies.
Synthesis via Nitrosation and Cyclization of Acetamido Pyridines
An alternative approach involves:
- Nitrosation of 3-acetamido-4-methylpyridines using nitrosyl chloride.
- Rearrangement and cyclization of the resulting N-acyl-N-nitroso compounds.
- Acidic reflux conditions to promote ring closure and formation of pyrazolo[4,3-c]pyridine derivatives.
This method has been applied to prepare 5- and 7-substituted pyrazolo[4,3-c]pyridines with moderate to good yields. Sublimation and crystallization techniques are used for purification.
Table 2. Typical Reaction Conditions and Yields for Nitrosation/Cyclization Method
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitrosation | Nitrosyl chloride, acetic acid | Not specified | Formation of nitroso intermediates |
| Cyclization | Reflux with dilute HCl, neutralization | Up to 82% | Purification by sublimation and crystallization |
This approach allows for functional group variation at the 5- and 7-positions, expanding the scope of accessible derivatives.
Condensation of Dienamine with Amines Containing Sulfonamide Fragments
In a more recent method, pyrazolo[4,3-c]pyridine sulfonamides were synthesized via:
- Preparation of a dienamine precursor from dimethyl acetonedicarboxylate.
- Condensation of the dienamine with various amines bearing sulfonamide groups under reflux in methanol.
- Yields ranged from 72% to 88% after 1 hour reflux.
This method is efficient for synthesizing substituted pyrazolo[4,3-c]pyridines with biological activity, particularly carbonic anhydrase inhibition.
Table 3. Yields and Physical Data for Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound | Yield (%) | Melting Point (°C) | Key NMR Signals (1H, DMSO-d6) |
|---|---|---|---|
| 1a | 72 | >300 | δ 11.28 (br s, NH), 8.51 (s, CH), 3.89 (s, OCH3) |
This method supports structural diversity and functionalization at the nitrogen atom of the pyridine ring.
Analysis of Preparation Methods
Detailed Research Outcomes
- The SNAr/Japp–Klingemann method demonstrated an unusual acetyl group migration (C-N migration), which was confirmed by NMR and isolation of intermediates, indicating a novel mechanistic pathway in the formation of pyrazolo[4,3-c]pyridines.
- Nitrosation and subsequent cyclization of acetamido pyridines provide a versatile approach to substituted pyrazolo[4,3-c]pyridines, with the ability to introduce chloro and methoxy substituents, affecting yields and properties.
- The dienamine condensation approach efficiently produces sulfonamide derivatives of pyrazolo[4,3-c]pyridines with significant biological activity, highlighting the synthetic utility of this method for medicinal chemistry applications.
Q & A
Q. What are the recommended synthetic routes for preparing 4,7-Methano-1H-pyrazolo[4,3-C]pyridine derivatives?
- Methodological Answer: A common approach involves refluxing intermediates in absolute ethanol (e.g., 4-amino-3-methylphenol with pyrazolo-pyrimidine precursors at 10 mmol scale for 5 hours) followed by solvent evaporation, aqueous washing, and recrystallization from ethanol/water mixtures . Substituent introduction (e.g., methyl or ethoxy groups) can be achieved via nucleophilic substitution under anhydrous conditions using potassium carbonate as a base .
Q. What safety protocols are critical during experimental handling of this compound?
- Methodological Answer: Mandatory personal protective equipment (PPE) includes gloves, protective clothing, and goggles to avoid skin contact. Reactions generating toxic byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified hazardous waste services .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer: Use NMR (DMSO-d) to confirm substituent environments (e.g., aromatic protons at δ 6.78–8.23 ppm) and IR spectroscopy (e.g., NH/OH stretches at 3300–3400 cm, C=O at 1730 cm) for functional group identification. Mass spectrometry (e.g., m/z 317 for M) validates molecular weight .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) data be resolved for substituent variations?
- Methodological Answer: Discrepancies in bioactivity (e.g., corticotropin-releasing factor-1 receptor antagonism) due to substituent effects (e.g., methyl vs. ethoxy groups) require orthogonal validation. Combine in vitro assays (e.g., receptor binding IC) with computational docking to assess steric/electronic interactions. For example, 3-methyl derivatives showed enhanced activity over ethoxy analogs in receptor antagonism studies .
Q. What strategies optimize synthetic yields under varying reaction conditions?
- Methodological Answer: Yield optimization involves solvent selection (e.g., dry acetone for SNAr reactions), base strength (anhydrous KCO vs. NaOH), and temperature control. For instance, increasing reflux time from 5 to 24 hours improved coupling efficiency of acetamide derivatives from 80% to 90% . Parallel reaction screening (e.g., microwave-assisted vs. conventional heating) can further enhance reproducibility.
Q. How do electron-withdrawing groups (EWGs) influence biological activity?
- Methodological Answer: EWGs like nitro or chloro substituents (e.g., 3-chloro-pyrazolo[1,5-a]pyrimidine) enhance electrophilicity, improving interactions with target enzymes. In vitro studies show that 3-chloro derivatives exhibit 10-fold higher inhibitory activity against kinases compared to unsubstituted analogs. Pair with Hammett σ values to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
